(Z)-2-(2,5-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
This compound is a benzofuro-oxazinone derivative featuring a (Z)-configured 2,5-dimethoxybenzylidene group at position 2 and a pyridin-3-ylmethyl substituent at position 6. The Z-isomerism of the benzylidene moiety is critical for its stereochemical stability, which may affect pharmacological activity or binding affinity in biological systems .
Properties
IUPAC Name |
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-29-18-5-7-21(30-2)17(10-18)11-23-24(28)19-6-8-22-20(25(19)32-23)14-27(15-31-22)13-16-4-3-9-26-12-16/h3-12H,13-15H2,1-2H3/b23-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDIZSQMXUUDRH-KSEXSDGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2,5-Dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities, supported by relevant case studies and research findings.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
- Chemical Structure : The compound features a benzofuroxazine core with dimethoxy and pyridine substituents.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory properties. For instance, studies on related oxazinones have shown their efficacy in inhibiting cyclooxygenase (COX) enzymes, which are key mediators in inflammation.
| Compound | IC50 (μM) | Selectivity | Reference |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Celecoxib | 0.78 | Selective for COX-II | |
| PYZ16 | 0.52 | Highly selective for COX-II |
The compound's structure suggests it may interact with the COX enzyme similarly to other effective inhibitors.
2. Anticancer Activity
Several studies have explored the anticancer potential of benzofuroxazine derivatives. Compounds structurally related to the target molecule have demonstrated cytotoxic effects against various cancer cell lines.
Case Study : A study evaluated the cytotoxic effects of oxazinones on human cancer cell lines including MDA-MB 231 (breast carcinoma) and HCT116 (colorectal carcinoma). The results indicated that some derivatives exhibited IC50 values in the micromolar range.
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| MDA-MB 231 | (Z)-2-(2,5-Dimethoxybenzylidene)... | TBD |
| HCT116 | (Z)-2-(2,5-Dimethoxybenzylidene)... | TBD |
This suggests that the compound may possess significant antiproliferative activity warranting further investigation.
3. Antimicrobial Activity
The antimicrobial properties of benzofuroxazine derivatives have also been documented. Molecular docking studies reveal strong binding affinities to bacterial targets such as Staphylococcus aureus dehydrosqualene synthase.
| Compound | Target | Binding Energy (kcal/mol) |
|---|---|---|
| (Z)-2-(2,5-Dimethoxybenzylidene)... | CrtM (Staphylococcus aureus) | TBD |
| Control Compound | CrtM (Staphylococcus aureus) | TBD |
The binding interactions suggest a potential for developing antimicrobial agents based on this scaffold.
Research Findings
Recent literature highlights the need for further exploration of this compound's biological activities through both in vitro and in vivo studies. The following points summarize key findings:
- Structure-Activity Relationship (SAR) : Variations in substituents greatly influence biological activity; thus, systematic modifications could enhance efficacy.
- Mechanistic Studies : Understanding the mechanisms underlying its biological effects is crucial for therapeutic applications.
- Toxicology Assessments : Safety profiles need to be established to evaluate potential side effects associated with therapeutic use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous molecules from the evidence, focusing on core scaffolds, substituents, and key physicochemical properties:
Key Observations:
Core Scaffold Differences: The target compound’s benzofuro-oxazinone core differs from thiazolo-pyrimidine (11a, 11b) and imidazo-pyridine (1l) derivatives. Imidazo-pyridines (e.g., 1l) incorporate a bicyclic nitrogen system, enhancing hydrogen-bonding capacity compared to the benzofuro-oxazinone’s oxygen-dominated framework .
Substituent Effects: The 2,5-dimethoxybenzylidene group in the target compound provides electron-donating methoxy groups, which may enhance solubility and stabilize the Z-configuration via intramolecular hydrogen bonding. In contrast, 11a’s 2,4,6-trimethylbenzylidene group is sterically bulky and electron-neutral, likely reducing polarity .
Synthetic Pathways :
- Compounds 11a and 11b were synthesized via condensation of chloroacetic acid with substituted benzaldehydes in acetic anhydride, yielding moderate (68%) crystallized products . The target compound may follow a similar route but with 2,5-dimethoxybenzaldehyde and pyridinylmethyl precursors.
- Imidazo-pyridine derivatives (e.g., 1l) were synthesized via one-pot multi-component reactions, highlighting the versatility of pyridine-based scaffolds in modular synthesis .
Spectroscopic Trends: IR spectra of 11a/11b show strong cyano (~2,219 cm⁻¹) and ketone (1,719 cm⁻¹) stretches, while the target compound’s oxazinone carbonyl is expected near 1,700 cm⁻¹ . ^1^H NMR of 11a reveals deshielded =CH protons at δ 7.94 ppm, similar to the benzylidene proton in the target compound .
Research Findings and Implications
- Bioactivity Potential: While direct data for the target compound are unavailable, analogs like 11a/11b and 1l exhibit bioactivity linked to their electron-deficient cores (e.g., cyano, nitro groups). The target’s dimethoxy and pyridinyl groups may confer unique selectivity in enzyme inhibition or receptor binding .
- Thermal Stability: The higher melting point of 11a (243–246°C) compared to 11b (213–215°C) suggests that methyl substituents enhance crystallinity over polar cyano groups . The target compound’s melting point remains uncharacterized but may align with 11a due to its bulky substituents.
- Chromatographic Behavior : highlights that substituent position (e.g., methoxy vs. methyl) significantly affects retention in chromatographic systems due to polarity and hydrogen-bonding differences. This aligns with the target compound’s expected HPLC/MS profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
